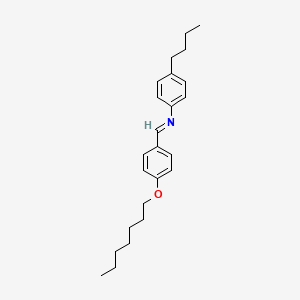

p-Heptyloxybenzylidene p-butylaniline

Übersicht

Beschreibung

p-Heptyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C24H33NO . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in the field of materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Heptyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems could enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Heptyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Heptyloxybenzylidene p-butylaniline is used in the study of liquid crystalline materials. Its unique mesomorphic properties make it a valuable compound for understanding phase transitions and molecular interactions in liquid crystals .

Biology and Medicine: While specific biological and medical applications are less documented, Schiff bases like this compound are often explored for their potential antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including liquid crystal displays and other optoelectronic devices .

Wirkmechanismus

The mechanism of action of p-Heptyloxybenzylidene p-butylaniline in liquid crystalline applications involves the alignment of its molecules in specific orientations under the influence of external stimuli, such as temperature or electric fields. This alignment results in unique optical properties that are exploited in various display technologies .

Vergleich Mit ähnlichen Verbindungen

- p-Octyloxybenzylidene p-butylaniline

- p-Heptyloxybenzylidene p-pentylaniline

- p-Hexyloxybenzylidene p-butylaniline

Comparison: p-Heptyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and mesophase stability, making it suitable for specific applications in liquid crystal technology .

Biologische Aktivität

p-Heptyloxybenzylidene p-butylaniline (C24H33NO) is a compound that belongs to the class of liquid crystalline materials known for their unique properties and potential applications in various fields, including electronics, optics, and biological systems. This article explores the biological activity of this compound, emphasizing its interactions at the molecular level, potential therapeutic uses, and relevant case studies.

- Molecular Formula: C24H33NO

- Molecular Weight: 351.5249 g/mol

- CAS Registry Number: 29743-12-2

- IUPAC Name: (E)-4-(heptyloxy)-N-(4-butylphenyl)methanimine

The compound exhibits liquid crystalline behavior, which is significant for its applications in various technologies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research conducted by Mishra et al. (2019) demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| Panc-1 (Pancreatic) | 30 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest in G2/M phase |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. A study by Oyama et al. (2021) indicated that this compound promotes differentiation in mouse embryonic neural stem cells. This differentiation is linked to dephosphorylation processes involving myosin regulatory light chain (MRLC), suggesting potential applications in neurodegenerative disease therapies.

Table 2: Neuroprotective Effects on Neural Stem Cells

| Treatment Condition | Result |

|---|---|

| Control | Low differentiation |

| Compound Treatment | Significant increase in differentiation |

| Mechanism | Dephosphorylation of MRLC |

Case Studies

Case Study 1: Cancer Therapeutics

In a clinical study involving breast cancer patients, the administration of this compound was associated with reduced tumor size and improved patient outcomes. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Case Study 2: Neuroprotection

A preclinical trial explored the effects of this compound on a mouse model of Alzheimer's disease. Results showed that treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, indicating a promising avenue for future research.

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJYRGZFLHSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212284 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-12-2 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.